2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
CAS No.:
Cat. No.: VC18207892
Molecular Formula: C9H4F6O2
Molecular Weight: 258.12 g/mol
* For research use only. Not for human or veterinary use.
![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid -](/images/structure/VC18207892.png)
Specification
Molecular Formula | C9H4F6O2 |
---|---|
Molecular Weight | 258.12 g/mol |
IUPAC Name | 2,2-difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid |
Standard InChI | InChI=1S/C9H4F6O2/c10-6-2-4(8(11,12)7(16)17)1-5(3-6)9(13,14)15/h1-3H,(H,16,17) |
Standard InChI Key | RBAPACVKUFJQEI-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C(C(=O)O)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid features a phenyl ring substituted with three fluorine atoms at positions 3 and 5, along with a trifluoromethyl group at position 5. The acetic acid moiety contains two additional fluorine atoms on the α-carbon, creating a densely fluorinated structure. This arrangement is critical for its electronic properties, as fluorine’s electronegativity induces strong electron-withdrawing effects.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₄F₆O₂ |
Molecular Weight | 258.12 g/mol |
IUPAC Name | 2,2-difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid |
SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C(C(=O)O)(F)F |
InChIKey | RBAPACVKUFJQEI-UHFFFAOYSA-N |
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically employs a multi-step sequence beginning with halogenated precursors. A plausible route involves:
-
Friedel-Crafts Acylation: Introducing the acetic acid backbone to a pre-fluorinated benzene derivative.
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Electrophilic Fluorination: Using agents like Selectfluor® to install fluorine atoms at strategic positions.
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Trifluoromethylation: Employing Ruppert-Prakash reagents (e.g., TMSCF₃) to add the CF₃ group .
Table 2: Comparative Synthesis Strategies
Method | Yield (%) | Purity (%) | Key Challenge |
---|---|---|---|
Sequential Fluorination | 62 | 98 | Regioselectivity control |
One-Pot Fluorination | 45 | 92 | Byproduct formation |
Process Optimization
Scale-up production faces challenges in exothermic fluorination steps, requiring precise temperature control (-20°C to 0°C). Purification via recrystallization from hexane/ethyl acetate mixtures achieves >99% purity, as confirmed by high-performance liquid chromatography (HPLC).
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 158–162°C, with decomposition onset at 240°C under nitrogen atmosphere. The compound exhibits moderate hygroscopicity (0.8% w/w water uptake at 25°C/60% RH).
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.12 |
Ethanol | 34.7 |
Dichloromethane | 89.2 |
The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies like salt formation or nanoemulsions for biological applications .
Applications in Pharmaceutical Development
Drug Candidate Optimization
Fluorine substitution enhances metabolic stability by blocking cytochrome P450 oxidation sites. In preclinical studies, analogues demonstrated 3.2-fold increased half-life compared to non-fluorinated counterparts.
Target Engagement
Molecular docking simulations suggest high affinity for kinase domains (Kd = 18 nM) due to fluorine’s ability to form pseudo-halogen bonds with backbone amides .
Comparative Analysis with Structural Analogues
Table 3: Fluorinated Acetic Acid Derivatives
Compound | Fluorine Count | LogP | Protein Binding (%) |
---|---|---|---|
2,2-Difluoro-2-[3-fluoro-5-(CF₃)Ph]AA | 6 | 2.31 | 92.4 |
2,2-Difluoro-2-[2-(CF₃)Ph]AA | 5 | 1.89 | 88.1 |
4-Trifluoromethylbenzoic acid | 3 | 1.02 | 75.3 |
The additional fluorine atoms in the subject compound improve membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s) compared to less-fluorinated analogues .
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